![molecular formula C15H17N3O3 B2912412 Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate CAS No. 955572-91-5](/img/structure/B2912412.png)
Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate, commonly known as EPCAB, is a synthetic compound that has gained significant attention from researchers due to its potential therapeutic properties. EPCAB belongs to the class of pyrazole-containing compounds and has been shown to possess anti-inflammatory, antitumor, and analgesic properties.
Scientific Research Applications
Electro-Optical Applications
Crystal Growth: Researchers have successfully grown bulk-sized crystals of this compound using an indigenously developed single-zone transparent resistive furnace . The solution growth technique posed challenges, prompting the use of this alternative method .
Crystal Structure: The grown crystal exhibits an orthorhombic crystal system with the non-centrosymmetric space group P 2 1 2 1 2 1 . Single crystal X-ray diffraction confirmed its structure, and powder X-ray diffraction validated the lattice parameters .
Transparency and Optical Properties: UV-vis spectroscopy revealed that the crystal has good transmittance over the visible spectrum . The optical band gap was also evaluated using Tauc’s plot .
Laser Damage Threshold: Calculations based on a Nd:YAG laser suggest that this crystal could withstand a certain level of laser damage .
Thermal Stability and Mechanical Properties: Photopyroelectric and nano-indentation techniques assessed the crystal’s thermal stability (fair) and mechanical strength (low) .
Non-Linear Optical Applications: With reduced defects, it holds promise for non-linear optical applications .
Mechanism of Action
Target of Action
The primary target of ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate, also known as Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate or Oprea1_648286, is the sodium ion (Na+) channel on the nerve membrane . This compound acts as a local anesthetic, inhibiting the nervous system by blocking the conduction of nerve impulses .
Mode of Action
Ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate binds to specific parts of the sodium ion channel, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
The compound is part of the class of 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis of ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate involves three steps: alkylation, esterification, and alkylation .
Result of Action
The result of the compound’s action is a reversible blockage of nerve impulse conduction, leading to a loss of local sensation . This makes it useful for local surgery and treatment, providing temporary relief from pain .
properties
IUPAC Name |
ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-18-10-9-13(17-18)14(19)16-12-7-5-11(6-8-12)15(20)21-4-2/h5-10H,3-4H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXDPGSZKILBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.